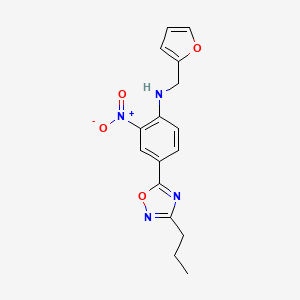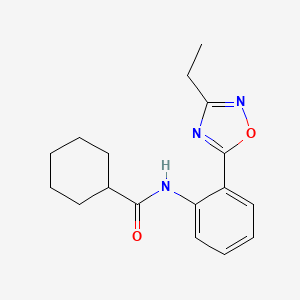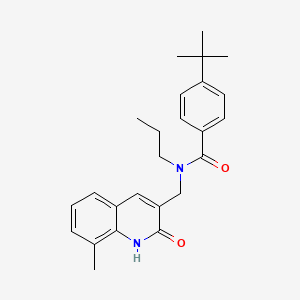
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.
作用机制
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. ITK is involved in T-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T-cell lymphomas and autoimmune disorders. JAK3 is involved in cytokine receptor signaling, and its inhibition has been shown to be effective in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer (NK) cells and T cells, which play a critical role in the immune response against cancer and infectious diseases.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, ITK, and JAK3 kinases. It also has good pharmacokinetic properties, including oral bioavailability and a favorable safety profile in preclinical studies. However, TAK-659 has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy in combination with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the exploration of its potential applications in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on immune cells and to identify potential biomarkers of response to treatment.
合成方法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with propylamine to yield 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide.
科学研究应用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in various cellular signaling pathways.
属性
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-6-14-27(24(29)18-10-12-21(13-11-18)25(3,4)5)16-20-15-19-9-7-8-17(2)22(19)26-23(20)28/h7-13,15H,6,14,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJMBUNPYOAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708939.png)
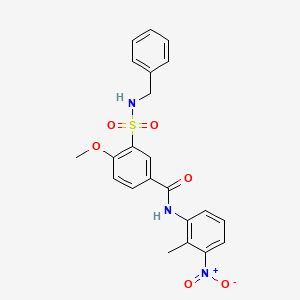
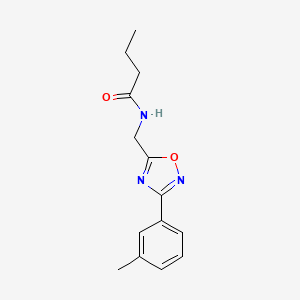
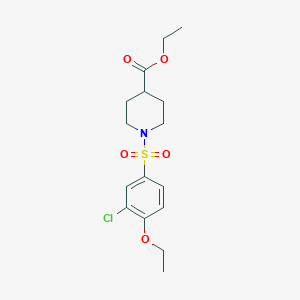
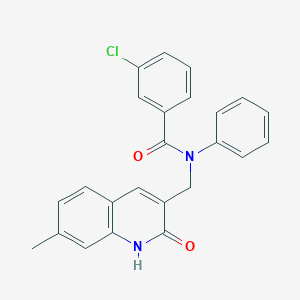
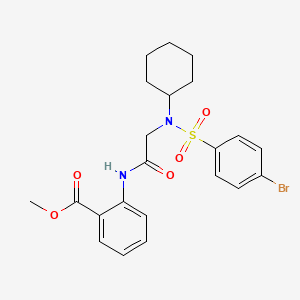



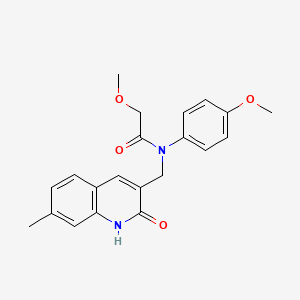
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)

